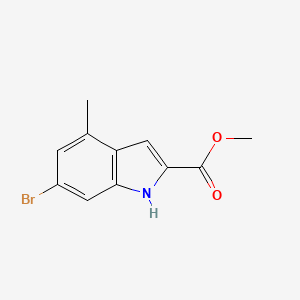

Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

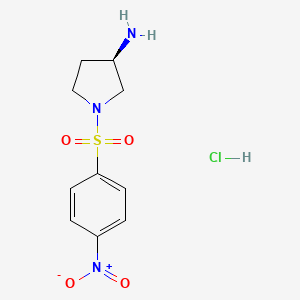

Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 4th position, and a carboxylate ester group at the 2nd position on the indole ring. It is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Mechanism of Action

- The primary target of Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate is likely a specific receptor or enzyme within the cell. Unfortunately, specific information about the exact target remains limited in the available literature .

Target of Action

Keep in mind that this information is based on existing literature, and ongoing studies may reveal more insights in the future . 🌱🔬

Biochemical Analysis

Biochemical Properties

Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which can lead to the modulation of various biochemical pathways . The specific interactions of this compound with enzymes and proteins are crucial for understanding its role in biochemical reactions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been reported to exhibit antiviral activity by inhibiting viral replication and modulating immune responses . Additionally, these compounds can impact cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, indole derivatives have been shown to inhibit certain enzymes involved in viral replication, thereby exerting antiviral effects . Understanding the binding interactions and molecular mechanisms of this compound is essential for elucidating its biochemical properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability, which can impact their efficacy and potency in biochemical assays . Additionally, the long-term effects of this compound on cellular function need to be carefully evaluated in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. It is important to determine the threshold effects and any toxic or adverse effects at high doses. Indole derivatives have been reported to exhibit dose-dependent effects, with higher doses potentially leading to toxicity . Understanding the dosage effects of this compound is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Indole derivatives have been shown to influence metabolic pathways by modulating the activity of key enzymes . The specific metabolic pathways and interactions of this compound need to be further investigated to fully understand its biochemical properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its cellular effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Indole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound needs to be investigated to understand its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate typically involves the bromination of 4-methylindole followed by esterification. One common method is the Bartoli indole synthesis, which involves the reaction of a nitroarene with an organomagnesium reagent to form the indole core . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the 6th position. The esterification is then carried out using methanol and a suitable acid catalyst to form the carboxylate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted indoles can be formed.

Oxidation Products: Oxidized derivatives such as indole-2-carboxylic acid.

Reduction Products: Reduced derivatives such as indole-2-carboxamide.

Hydrolysis Products: Indole-2-carboxylic acid.

Scientific Research Applications

Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Methyl 6-bromoindole-2-carboxylate: Similar structure but lacks the methyl group at the 4th position.

Methyl 4-methylindole-2-carboxylate: Similar structure but lacks the bromine atom at the 6th position.

Methyl 6-amino-4-methyl-1H-indole-2-carboxylate: Contains an amino group instead of a bromine atom at the 6th position.

Uniqueness

Methyl 6-bromo-4-methyl-1H-indole-2-carboxylate is unique due to the presence of both the bromine atom and the methyl group on the indole ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of various bioactive molecules and materials.

Properties

IUPAC Name |

methyl 6-bromo-4-methyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-6-3-7(12)4-9-8(6)5-10(13-9)11(14)15-2/h3-5,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIBAOMPXPDFGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=C(N2)C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2638876.png)

![2-Chloro-N-[1-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethyl]-N-methylacetamide](/img/structure/B2638878.png)

![N-[cyano(thiophen-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide](/img/structure/B2638880.png)

![2,4-dimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2638882.png)

![N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,4-difluorobenzamide](/img/structure/B2638887.png)

![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2638891.png)

![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2638894.png)